Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate
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Overview
Description
Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methylsulfonamido)isophthalate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate typically involves multiple steps. One common method includes the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with dimethyl isophthalate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate involves its interaction with specific molecular targets. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate: Similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: Share the bicyclic core but differ in substituents.
Uniqueness
Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate is unique due to its combination of a bicyclic structure with a sulfonamido group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C20H25NO7S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
dimethyl 5-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-methylsulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H25NO7S/c1-19(2)14-6-7-20(19,16(22)11-14)21(29(5,25)26)15-9-12(17(23)27-3)8-13(10-15)18(24)28-4/h8-10,14H,6-7,11H2,1-5H3 |
InChI Key |
OTODYEPMKDZONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)N(C3=CC(=CC(=C3)C(=O)OC)C(=O)OC)S(=O)(=O)C)C |
Origin of Product |
United States |
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